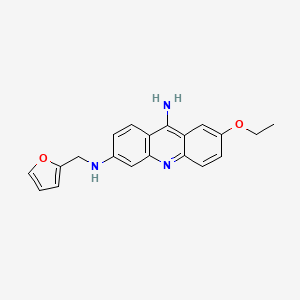

7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine

Übersicht

Beschreibung

STOCK2S 26016: ist ein lysindefiziter Proteinkinase-Signalinhibitor. Er hemmt spezifisch die Bindung von lysindefiziter Proteinkinase 1 und lysindefiziter Proteinkinase 4 an STE20/SPS1-verwandte Prolin/Alanin-reiche Proteinkinase und die Phosphorylierung nachgeschalteter Transporter, Natrium-Kalium-Chlorid-Cotransporter 1 und Natrium-Chlorid-Cotransporter . Diese Verbindung hat aufgrund ihrer Fähigkeit, den lysindefiziten Proteinkinase-Signalweg zu modulieren, Potenzial für die antihypertensive Forschung gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: STOCK2S 26016 ist ein zellgängiges Diaminoacridin-Derivat. Die Synthese umfasst die Herstellung von 7-Ethoxy-3,9-Acridindiamin, das dann so modifiziert wird, dass es eine 2-Furanylmethylgruppe enthält . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen.

Industrielle Produktionsmethoden: Die industrielle Produktion von STOCK2S 26016 beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in einer kontrollierten Umgebung synthetisiert, um die Integrität des Produkts zu erhalten. Das Endprodukt wird mit Techniken wie der Hochleistungsflüssigkeitschromatographie gereinigt, um eine Reinheit von ≥98% zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: STOCK2S 26016 is a cell-permeable diaminoacridine derivative. The synthesis involves the preparation of 7-ethoxy-3,9-acridinediamine, which is then modified to include a 2-furanylmethyl group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: The industrial production of STOCK2S 26016 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically synthesized in a controlled environment to maintain the integrity of the product. The final product is purified using techniques such as high-performance liquid chromatography to achieve a purity of ≥98% .

Analyse Chemischer Reaktionen

Arten von Reaktionen: STOCK2S 26016 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Gruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nukleophile und Elektrophile können je nach gewünschter Substitution verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation oxidierte Acridinderivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .

Wissenschaftliche Forschungsanwendungen

STOCK2S 26016 hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

STOCK2S 26016 übt seine Wirkung aus, indem es die Bindung von lysindefiziter Proteinkinase 1 und lysindefiziter Proteinkinase 4 an STE20/SPS1-verwandte Prolin/Alanin-reiche Proteinkinase hemmt. Diese Hemmung verhindert die Phosphorylierung nachgeschalteter Transporter, Natrium-Kalium-Chlorid-Cotransporter 1 und Natrium-Chlorid-Cotransporter, wodurch der lysindefizite Proteinkinase-Signalweg moduliert wird . Zu den molekularen Zielstrukturen gehören die CCT-Domäne von STE20/SPS1-verwandter Prolin/Alanin-reicher Proteinkinase und oxidationsstress-responsive Kinase 1 .

Wissenschaftliche Forschungsanwendungen

Cancer Research

The compound has shown promise as a therapeutic agent in cancer treatment due to its ability to inhibit specific kinases involved in tumor progression. By disrupting ion homeostasis, it may affect cancer cell proliferation and survival. Research indicates that compounds targeting WNK kinases can be leveraged for developing novel cancer therapies .

Cardiovascular Studies

Inhibition of the WNK-SPAK/OSR1 pathway has implications in cardiovascular health, particularly in the regulation of blood pressure and electrolyte balance. Studies have suggested that targeting this pathway may offer new strategies for managing hypertension and related cardiovascular disorders .

Neurobiology

The modulation of ion channels through WNK inhibition can influence neuronal excitability and synaptic transmission. This suggests potential applications in treating neurological disorders characterized by dysregulated ion homeostasis, such as epilepsy or neurodegenerative diseases .

Antimicrobial Activity

While not primarily focused on antimicrobial properties, some studies have indicated that derivatives of acridine compounds can exhibit antibacterial and antifungal activities. This opens avenues for investigating the compound's efficacy against various pathogens .

Case Studies

Wirkmechanismus

STOCK2S 26016 exerts its effects by inhibiting the binding of lysine-deficient protein kinase 1 and lysine-deficient protein kinase 4 to STE20/SPS1-related proline/alanine-rich protein kinase. This inhibition prevents the phosphorylation of downstream transporters, sodium-potassium-chloride cotransporter 1 and sodium-chloride cotransporter, thereby modulating the lysine-deficient protein kinase signaling pathway . The molecular targets include the CCT domain of STE20/SPS1-related proline/alanine-rich protein kinase and oxidative-stress-responsive kinase 1 .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

STOCK1S-14279: Ein weiterer lysindefiziter Proteinkinase-Signalinhibitor mit einer anderen chemischen Struktur.

STOCK1S-50699: Ähnlich in der Funktion, unterscheidet sich jedoch in seiner Interaktion mit der sekundären Tasche des Zielproteins.

Einzigartigkeit: STOCK2S 26016 ist einzigartig aufgrund seiner spezifischen Hemmung von lysindefiziter Proteinkinase 1 und lysindefiziter Proteinkinase 4, was es zu einem wertvollen Werkzeug für die Untersuchung des lysindefiziten Proteinkinase-Signalwegs macht. Seine hohe Reinheit und Zellpermeabilität tragen ebenfalls zu seiner Wirksamkeit in Forschungsanwendungen bei .

Biologische Aktivität

7-Ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine, also known by its CAS number 332922-63-1, is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, particularly focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 333.39 g/mol. The compound features an ethoxy group at position 7 and a furan moiety at position 3, which are critical for its biological activity.

Research indicates that this compound acts primarily as a WNK signaling inhibitor , specifically targeting SPAK/OSR1 kinases. Its inhibitory concentration (IC50) against these kinases has been reported to be around 16 µM . This inhibition plays a role in various cellular processes, including cell proliferation and apoptosis.

Antitumor Activity

Several studies have evaluated the antitumor properties of this compound. For example, it has demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes its IC50 values against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HepG2 | 15 |

| A549 | 12 |

| Hela | 8 |

These results suggest that the compound has promising antitumor activity, potentially surpassing some conventional chemotherapeutic agents .

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown antimicrobial properties. It was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Notably, it exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values as low as 0.03 µg/mL for certain strains .

Case Studies

- Study on Antitumor Effects : In a controlled study involving MCF-7 breast cancer cells, treatment with 7-ethoxy-3-N-(furan-2-ylmethyl)acridine resulted in a dose-dependent decrease in cell viability. The study noted that at concentrations above 10 µM, the compound induced apoptosis through the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP .

- Antibacterial Efficacy : Another study investigated the antibacterial potential of this compound against E. coli strains resistant to common antibiotics. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly at concentrations as low as 0.03 µg/mL .

Eigenschaften

IUPAC Name |

7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-2-24-14-6-8-18-17(11-14)20(21)16-7-5-13(10-19(16)23-18)22-12-15-4-3-9-25-15/h3-11,22H,2,12H2,1H3,(H2,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNWQNJXXLPZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C3=C(C=C(C=C3)NCC4=CC=CO4)N=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.